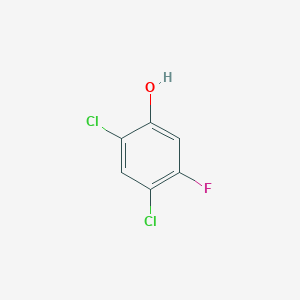

2,4-Dichloro-5-fluoro-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloro-5-fluoro-phenol is a chlorinated derivative of phenol . It is a white solid that is mildly acidic . The molecular formula is Cl2C6H3OH . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 163.001 .Physical and Chemical Properties Analysis

This compound is a white solid with a medicinal odor . It has a melting point of 45°C . It is insoluble in water . The molecular weight is 163.001 .Scientific Research Applications

Antibacterial Properties and Molecular Docking

2,4-Dichloro-5-fluoro-phenol (2C5FP) exhibits significant antibacterial activity against various bacteria such as E. coli, S. aureus, P. aeruginosa, and S. aureus. Molecular docking studies with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase support its antibacterial efficacy, demonstrating strong interaction with the DHODH inhibitor (Vidhya, Austine, & Arivazhagan, 2020).

Environmental Fate and Sequestration

A study used nuclear magnetic resonance (NMR) to track the fate of halogenated phenols in plants, identifying metabolites of 4-chloro-2-fluorophenol in plant extracts. This research provides insights into the accumulation and transformation of contaminants like this compound in aquatic plant systems (Tront & Saunders, 2007).

Catalytic Applications

Research into Cu(ii) complexes, including those derived from analogs of this compound, has shown these complexes to be effective catalysts for the oxidation of organic compounds like cyclohexane and toluene. These findings suggest potential applications in industrial and environmental catalysis (Roy & Manassero, 2010).

Fluorescent Ion Sensing

Studies have developed fluoroionophores based on diamine-salicylaldehyde derivatives, showing specific metal chelation and potential use in metal ion sensing and cellular staining applications (Hong, Lin, Hsieh, & Chang, 2012).

Adsorption and Removal from Aqueous Solutions

Activated carbon fibers (ACFs) have been tested for their efficiency in adsorbing various substituted phenols, including this compound, from aqueous solutions. The study's findings are relevant to water treatment and environmental remediation processes (Liu, Zheng, Wang, Jiang, & Li, 2010).

Anaerobic Transformation in Sediments

Research using isomeric fluorophenols as analogs revealed insights into the anaerobic transformation of phenol to benzoate in freshwater sediments. The study aids in understanding the environmental fate of halogenated phenols in natural systems (Genthner, Townsend, & Chapman, 1989).

Safety and Hazards

Properties

IUPAC Name |

2,4-dichloro-5-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKARHTOOOHCDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)

![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)